molecular formula C20H18N2O3S B4600672 N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B4600672
M. Wt: 366.4 g/mol
InChI Key: XQLWRIXBAIAANL-LDADJPATSA-N
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Description

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a heterocyclic acrylamide derivative characterized by a central enaminone scaffold (C=O-NH-CH₂-furan) conjugated with a thiophene ring and a 4-methylbenzamide group. Its synthesis likely involves the condensation of a furan-containing oxazolone intermediate with thiophen-2-ylamine derivatives under reflux conditions in ethanol, as described for structurally analogous compounds in and . Its physicochemical properties, such as melting point and spectroscopic signatures (IR, NMR), align with related acrylamide derivatives, as discussed below .

Properties

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14-6-8-15(9-7-14)19(23)22-18(12-17-5-3-11-26-17)20(24)21-13-16-4-2-10-25-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLWRIXBAIAANL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with a benzamide derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent choices to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide exhibit significant anticancer properties. For instance, derivatives containing furan and thiophene moieties have been shown to induce apoptosis in cancer cells through various mechanisms:

Compound Target Cancer Type Mechanism of Action
Compound ABreast CancerInhibition of cell proliferation
Compound BLung CancerInduction of apoptosis via reactive oxygen species (ROS) generation
Compound CColon CancerDisruption of cell cycle progression

These findings suggest that the incorporation of furan and thiophene rings enhances the anticancer efficacy of the compounds.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. One notable application is its role as an inhibitor of O-linked β-N-acetylglucosamine transferase (OGT), which is crucial for regulating cellular processes such as signaling and transcription.

Enzyme Inhibition Type Potential Applications
OGTCompetitiveCancer therapy, metabolic disorders
Other glycosyltransferasesNoncompetitiveTargeting glycosylation pathways

The inhibition of OGT can lead to altered glycosylation patterns in proteins, which may affect cancer cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on the structure of this compound. The lead compound demonstrated potent activity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics. The study highlighted the importance of structural modifications to enhance biological activity .

Case Study 2: Mechanism of Enzyme Inhibition

A detailed investigation into the mechanism by which N-(3-((Furan-2-yilmethyl)amino)-3-oxo...) inhibits OGT revealed that it binds to the active site, preventing substrate access. This was confirmed through X-ray crystallography studies that illustrated the binding interactions at the molecular level . The implications for therapeutic strategies targeting metabolic diseases were discussed, emphasizing the potential for developing selective inhibitors based on this scaffold.

Mechanism of Action

The mechanism of action of N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1. Comparison of Structural Features and Physicochemical Properties

Compound Name Substituents (R₁, R₂, R₃) Melting Point (°C) Molecular Formula (Example) Key Functional Groups
Target Compound R₁ = Thiophen-2-yl, R₂ = Furan-2-ylmethyl Not reported C₂₁H₁₉N₂O₃S Enaminone, benzamide, thiophene, furan
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a, ) R₁ = o-Tolyl, R₂ = Furan-2-yl 222–224 C₂₆H₂₄N₂O₆ Enaminone, trimethoxybenzamide, furan
N-(3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3, ) R₁ = 3,4,5-Trimethoxyphenyl, R₂ = Hydrazinyl-furan Not reported C₃₀H₂₉N₃O₈ Schiff base, trimethoxybenzamide, hydrazine
N-((Z)-3-((E)-2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide (2d, ) R₁ = 3,4,5-Trimethoxyphenyl, R₂ = Hydrazinyl-4-hydroxyphenyl 202–231 C₃₄H₃₄N₄O₈ Schiff base, dimethoxybenzamide, hydroxyl

Key Observations:

Backbone Similarities: All compounds feature an enaminone (C=O-NH) core linked to aromatic or heteroaromatic groups. The target compound uniquely incorporates a thiophene ring, distinguishing it from derivatives with phenyl or trimethoxyphenyl substituents .

Thermal Stability: Melting points for similar compounds range from 202°C to 249°C, influenced by substituent polarity and crystallinity. The hydroxyl and methoxy groups in ’s derivatives (e.g., 2d) correlate with higher melting points (>200°C) compared to non-polar analogs .

Spectroscopic Signatures: IR spectra for all compounds show strong C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches. NMR chemical shifts for the enaminone protons (δ 6.5–8.5 ppm) and aromatic carbons (δ 110–160 ppm) vary with substituent electronic effects .

Biological Activity

N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by recent studies and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of furan derivatives with thiophenes and benzamides, utilizing various reagents to facilitate the formation of the desired functional groups. A detailed synthesis procedure includes:

  • Reagents : Furan derivatives, thiophene derivatives, and 4-methylbenzamide.
  • Conditions : Reflux in appropriate solvents (e.g., DMF, ethanol).
  • Purification : Crystallization or chromatography to isolate the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.80Induction of apoptosis via mitochondrial pathways
A549 (Lung)0.37Disruption of cell invasion through FAK/Paxillin pathway
HEPG2 (Liver)0.25Regulation of AMPK signaling pathways

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and mitochondrial integrity.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

PathogenMIC (µg/mL)Comparison with Control
Staphylococcus aureus3.12Control: Ciprofloxacin (2 µg/mL)
Escherichia coli12.5Control: Ciprofloxacin (2 µg/mL)

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase activity in treated cells.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, contributing to its antimicrobial efficacy.

Case Studies

A notable case study involved testing the compound against a panel of cancer cell lines as part of a broader screening for novel anticancer agents. Results indicated that modifications in the furan and thiophene moieties significantly influenced biological activity, suggesting structure–activity relationships that could guide future drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-((Furan-2-ylmethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.